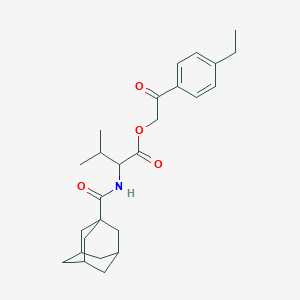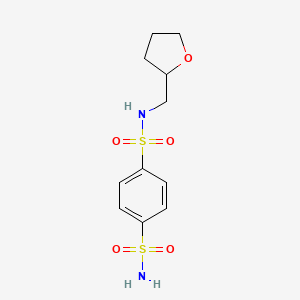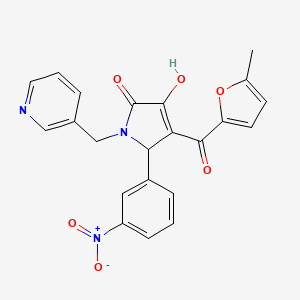
2-(4-ethylphenyl)-2-oxoethyl N-(1-adamantylcarbonyl)valinate
描述
2-(4-ethylphenyl)-2-oxoethyl N-(1-adamantylcarbonyl)valinate, also known as ALCAR, is a chemical compound used in scientific research. It is a derivative of L-carnitine, an amino acid that plays a crucial role in energy metabolism. ALCAR has been studied for its potential benefits in various fields, including neuroscience, cardiology, and sports medicine.
作用机制
2-(4-ethylphenyl)-2-oxoethyl N-(1-adamantylcarbonyl)valinate works by increasing the production of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. This compound also enhances mitochondrial function, which helps to improve energy metabolism and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to improve mitochondrial function, increase energy metabolism, and reduce oxidative stress. This compound also improves blood flow to the brain, which helps to improve cognitive function and memory. This compound has also been shown to have anti-inflammatory effects, which may help to reduce the risk of neurological disorders.
实验室实验的优点和局限性
2-(4-ethylphenyl)-2-oxoethyl N-(1-adamantylcarbonyl)valinate is a relatively safe and non-toxic compound that can be easily synthesized in the laboratory. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which means that it may need to be administered multiple times to achieve the desired effects.
未来方向
There are several potential future directions for 2-(4-ethylphenyl)-2-oxoethyl N-(1-adamantylcarbonyl)valinate research. One area of interest is the potential benefits of this compound in sports medicine. This compound has been shown to improve athletic performance and reduce muscle fatigue, making it a potential supplement for athletes. Another area of interest is the potential benefits of this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration of this compound for these conditions.
科学研究应用
2-(4-ethylphenyl)-2-oxoethyl N-(1-adamantylcarbonyl)valinate has been studied for its potential neuroprotective effects. Research has shown that this compound may improve cognitive function and memory in elderly individuals and those with cognitive impairments. This compound has also been studied for its potential benefits in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-4-17-5-7-21(8-6-17)22(28)15-31-24(29)23(16(2)3)27-25(30)26-12-18-9-19(13-26)11-20(10-18)14-26/h5-8,16,18-20,23H,4,9-15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBYTSIBTNDSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3971294.png)
![3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3971304.png)

![N-{3-[(3-bromobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3971315.png)

![N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3971327.png)

![4-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)benzyl]piperidine oxalate](/img/structure/B3971339.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3971340.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971343.png)
![{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B3971346.png)

![4,4'-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971369.png)
